molecular formula C18H19FN4O2 B2985432 N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-4-CARBOXAMIDE CAS No. 1421515-11-8

N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-4-CARBOXAMIDE

Cat. No.: B2985432
CAS No.: 1421515-11-8
M. Wt: 342.374
InChI Key: JJFDCIIOKJNGGL-UHFFFAOYSA-N
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Description

N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-4-CARBOXAMIDE is a synthetic small molecule characterized by a pyridine-4-carboxamide core linked to a 3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl side chain.

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2/c19-15-3-1-2-13(10-15)11-16(23-9-8-21-18(23)25)12-22-17(24)14-4-6-20-7-5-14/h1-7,10,16H,8-9,11-12H2,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFDCIIOKJNGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]pyridine-4-carboxamide typically involves multiple steps:

    Formation of the Imidazolidinone Ring: The initial step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific reactants used.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction. This step requires a fluorinated aromatic compound and a nucleophile, often under elevated temperatures and in the presence of a catalyst.

    Coupling with Pyridine Carboxamide: The final step involves coupling the intermediate with pyridine-4-carboxamide. This is typically achieved through a condensation reaction, often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following analysis compares N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-4-CARBOXAMIDE with compounds sharing key structural motifs or therapeutic targets.

Structural Analogs with Fluorinated Aromatic Systems

  • Compound DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide): Similarities: Both compounds feature a 3-fluorophenyl group and a tertiary amine-containing side chain. Differences: DDU86439 incorporates an indazole-acetamide scaffold instead of a pyridine-carboxamide core. This structural variation impacts solubility and target selectivity. Activity: DDU86439 inhibits Trypanosoma brucei TRYS (EC₅₀ = 6.9 ± 0.2 µM) and recombinant TRYS (IC₅₀ = 0.045 µM), suggesting fluorinated aromatic systems enhance antiparasitic activity .

Compounds with N-[3-(Dimethylamino)propyl] Side Chains

  • Perfluorinated Sulfonamides (e.g., [73772-34-6], [67584-54-7]): Similarities: These compounds share the N-[3-(dimethylamino)propyl] substituent, which may enhance membrane permeability. Differences: The perfluorinated sulfonamide chains in these compounds confer extreme hydrophobicity and environmental persistence, unlike the oxoimidazolidinyl-pyridine system of the target compound. Applications: Used as surfactants and in industrial applications, highlighting how side-chain modifications dictate functional roles .

Table 1: Comparative Analysis of Key Compounds

Compound Name / ID Core Structure Key Substituents Biological/Functional Role
Target Compound Pyridine-4-carboxamide 3-Fluorophenyl, oxoimidazolidinyl-propyl Undefined (structural analysis)
DDU86439 Indazole-acetamide 3-Fluorophenyl, dimethylaminopropyl TRYS inhibitor (EC₅₀ = 6.9 µM)
[73772-34-6] Perfluorinated sulfonamide Tridecafluorohexane, hydroxyethoxy chains Surfactant/industrial use

Research Implications and Gaps

  • Structural-Activity Relationships (SAR) : The fluorophenyl group and tertiary amine side chains are critical for bioactivity in analogs like DDU86437. However, the oxoimidazolidinyl group in the target compound may introduce unique hydrogen-bonding interactions warranting further study.
  • Data Limitations: No direct pharmacological or pharmacokinetic data for the target compound are available in the provided evidence.

Biological Activity

N-[3-(3-Fluorophenyl)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-4-CARBOXAMIDE is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Fluorophenyl moiety : Enhances hydrophobic interactions.
  • Oxoimidazolidinyl ring : Potentially participates in hydrogen bonding.
  • Pyridine-4-carboxamide : Serves as a functional group that may interact with biological targets.

The molecular formula is C15H22FN3O3C_{15}H_{22}FN_3O_3 with a molecular weight of 343.4 g/mol .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Preliminary studies indicate that it may modulate various biological pathways, potentially influencing:

  • Enzyme activity : The compound may act as an inhibitor or modulator of specific enzymes involved in disease processes.
  • Receptor interactions : It could bind to receptors, altering their activity and downstream signaling pathways.

Research suggests that the compound's structure allows for enhanced binding affinity to these targets, particularly through hydrophobic interactions facilitated by the fluorophenyl group .

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of similar compounds. For instance, derivatives containing oxoimidazolidinyl structures have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of cell cycle progression and induction of apoptosis .

Case Studies

  • Study on Cancer Cell Lines :
    • A recent study evaluated the effects of similar compounds on breast cancer cell lines, demonstrating significant reductions in cell viability at specific concentrations. The findings suggested that these compounds could be further developed as anticancer agents .
  • Inhibition of Enzymatic Activity :
    • Another study focused on the inhibition of specific kinases associated with cancer progression. The compound was shown to effectively inhibit these kinases, leading to reduced tumor growth in animal models .

Data Table: Summary of Biological Activities

Activity TypeTargetEffectReference
AntiproliferativeCancer CellsReduced cell viability
Enzyme InhibitionKinasesDecreased enzymatic activity
Receptor ModulationSpecific ReceptorsAltered signaling pathways

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